dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a chlorobenzoyl group, and dithiole carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of nickel-catalyzed three-component reactions, which are known for their efficiency and broad substrate applicability . The reaction conditions often require specific catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), and are carried out in environmentally benign solvents like water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of transition metal catalysis, particularly nickel, is prevalent due to its ability to facilitate complex organic transformations under mild conditions .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of hydroquinoline compounds .
Scientific Research Applications
DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core and chlorobenzoyl group play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-CHLOROBENZOYL)-3,5-DIMETHYL-4-((4-METHYLPHENYL)THIO)-1H-PYRAZOLE
- DIMETHYL 2-((2-CHLOROBENZOYL)AMINO)TEREPHTHALATE
Uniqueness
DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of a quinoline core with dithiole carboxylate moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H24ClNO5S3 |
---|---|
Molecular Weight |
574.1 g/mol |
IUPAC Name |
dimethyl 2-[1-(2-chlorobenzoyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H24ClNO5S3/c1-13-11-16-18(12-14(13)2)29(23(30)15-9-7-8-10-17(15)28)27(3,4)22(35)19(16)26-36-20(24(31)33-5)21(37-26)25(32)34-6/h7-12H,1-6H3 |
InChI Key |
NKTXAMIPCRFEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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